5-[(2-Chlorophenyl)thio]-2-furylaldehyde
Overview
Description
5-[(2-Chlorophenyl)thio]-2-furylaldehyde:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Chlorophenyl)thio]-2-furylaldehyde typically involves the reaction of 2-chlorothiophenol with 5-bromo-2-furaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol attacks the bromine-substituted furan ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-[(2-Chlorophenyl)thio]-2-furylaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed:
Oxidation: 5-[(2-Chlorophenyl)thio]-2-furancarboxylic acid.
Reduction: 5-[(2-Chlorophenyl)thio]-2-furylmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-[(2-Chlorophenyl)thio]-2-furylaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. Researchers are exploring its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)thio]-2-furylaldehyde involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
5-[(4-Chlorophenyl)thio]-2-furylaldehyde: Similar structure but with the chlorine atom in the para position.
5-[(2-Bromophenyl)thio]-2-furylaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-[(2-Methylphenyl)thio]-2-furylaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 5-[(2-Chlorophenyl)thio]-2-furylaldehyde is unique due to the presence of the 2-chlorophenylthio group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanylfuran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-3-1-2-4-10(9)15-11-6-5-8(7-13)14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBBVWWERZUDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(O2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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